molecular formula C20H22N2O5 B4842624 3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B4842624
M. Wt: 370.4 g/mol
InChI Key: WJJOXGDTTRBLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer agent. This compound targets the bromodomain and extraterminal (BET) family of proteins, which play a critical role in gene expression regulation.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is through the inhibition of BET proteins, which play a critical role in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the activation of gene transcription. By inhibiting BET proteins, 3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide can block the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it can inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis. Furthermore, it has been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for BET proteins, which reduces the potential for off-target effects. In addition, it has shown promising results in preclinical studies as a potential anticancer agent. However, there are limitations to its use in lab experiments, including its low yield in the synthesis method and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for cancer recurrence. Furthermore, there is a need for further studies to determine its safety and efficacy in humans, which may lead to the development of a new anticancer drug.

Scientific Research Applications

3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, it has been shown to have synergistic effects with other chemotherapeutic agents, such as bortezomib and lenalidomide.

properties

IUPAC Name

3,4-dimethoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-17-7-6-14(13-18(17)26-2)19(23)21-16-5-3-4-15(12-16)20(24)22-8-10-27-11-9-22/h3-7,12-13H,8-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJOXGDTTRBLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.